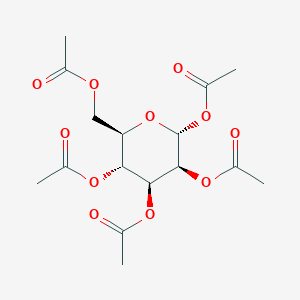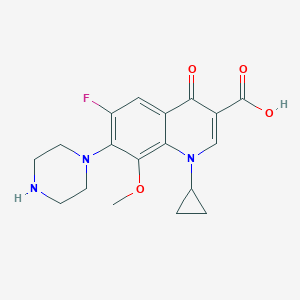
1-环丙基-6-氟-8-甲氧基-4-氧代-7-(哌嗪-1-基)-1,4-二氢喹啉-3-羧酸
概述
描述
This compound, also known by its CAS Number 112811-57-1, is a solid substance . It has a molecular weight of 361.37 and its molecular formula is C18H20FN3O4 . The IUPAC name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20FN3O4/c1-26-17-14-11 (8-13 (19)15 (17)21-6-4-20-5-7-21)16 (23)12 (18 (24)25)9-22 (14)10-2-3-10/h8-10,20H,2-7H2,1H3, (H,24,25) . This code provides a specific description of the compound’s molecular structure.科学研究应用
Antibacterial Activity
Desmethyl Gatifloxacin is a derivative of Gatifloxacin, a fluoroquinolone antibiotic. Researchers have explored its antibacterial potential against Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. Desmethyl Gatifloxacin has shown efficacy against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli .
Ophthalmic Applications
Due to its favorable pharmacokinetics and ocular penetration, Desmethyl Gatifloxacin has been investigated for ophthalmic use. It may serve as an effective treatment for bacterial conjunctivitis and corneal infections. Its broad-spectrum activity makes it a valuable option for eye-related conditions .
Tuberculosis (TB) Research
Researchers have explored Desmethyl Gatifloxacin as a potential anti-TB agent. Mycobacterium tuberculosis, the causative agent of TB, is notoriously difficult to treat. Desmethyl Gatifloxacin’s activity against mycobacteria has prompted investigations into its role in TB therapy .
Biofilm Inhibition
Biofilms, complex microbial communities, contribute to chronic infections and antibiotic resistance. Desmethyl Gatifloxacin has demonstrated biofilm inhibition properties, making it a candidate for combating biofilm-associated infections .
Antiparasitic Effects
In vitro studies suggest that Desmethyl Gatifloxacin exhibits antiparasitic activity against protozoan parasites such as Leishmania spp. and Trypanosoma cruzi. These findings open avenues for its use in parasitic diseases .
Pharmacokinetic Studies
Understanding Desmethyl Gatifloxacin’s pharmacokinetics is crucial for optimizing dosing regimens. Researchers have investigated its absorption, distribution, metabolism, and elimination in both animal models and humans. Such studies inform clinical practice and drug development .
These applications highlight the multifaceted potential of Desmethyl Gatifloxacin in various scientific contexts. Keep in mind that ongoing research may uncover additional uses for this compound, further expanding its significance in medicine and beyond .
安全和危害
作用机制
Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of the fourth-generation fluoroquinolone antibiotic Gatifloxacin .
Target of Action
The primary targets of Desmethyl Gatifloxacin are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Desmethyl Gatifloxacin exerts its bactericidal action by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Biochemical Pathways
It’s known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in DNA replication leads to bacterial cell death .
Pharmacokinetics
Desmethyl Gatifloxacin exhibits high oral bioavailability, making oral and intravenous formulations interchangeable . It has a large volume of distribution, low protein binding, and broad tissue distribution . The drug is primarily excreted unchanged in the urine . At doses of 200–800 mg, the pharmacokinetics of Gatifloxacin are linear, time-independent, and predictable, with low intersubject variability .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Desmethyl Gatifloxacin leads to the disruption of bacterial DNA replication, transcription, repair, and recombination . This results in the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Gatifloxacin. For instance, the photodegradation of Gatifloxacin in water has been studied, and it was found that the degradation follows pseudo-first-order kinetics . Moreover, the presence of the drug in environmental matrices has been reported , indicating that environmental factors such as light exposure and water conditions could potentially affect the stability and activity of the drug .
属性
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150187 | |
| Record name | PD 135042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
112811-57-1 | |
| Record name | PD 135042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 135042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
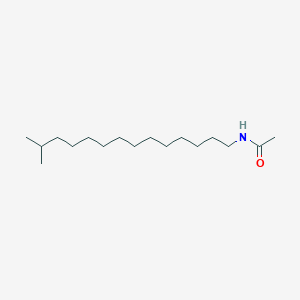
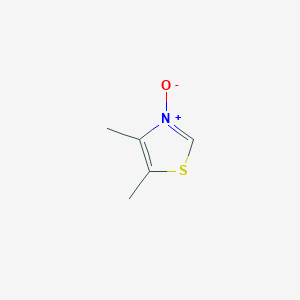
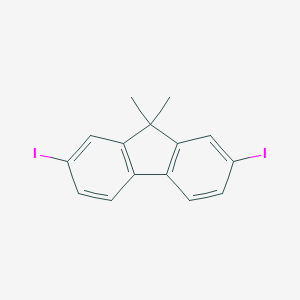
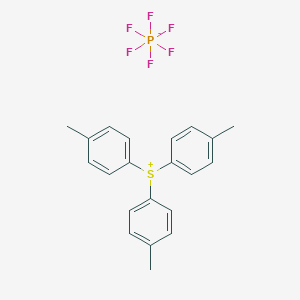

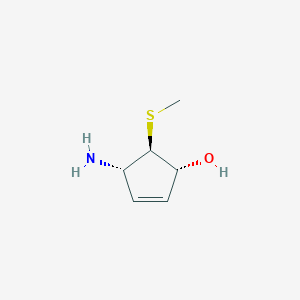
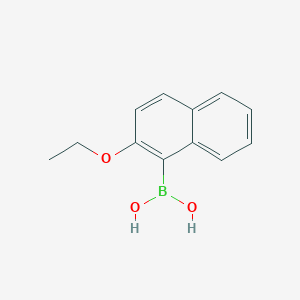
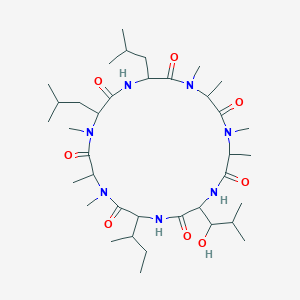

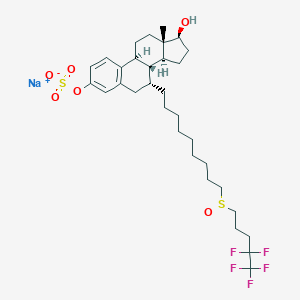
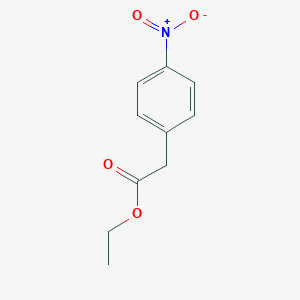
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
